Product packaging for Chlorpyrifos Oxon-d10(Cat. No.:)

Chlorpyrifos Oxon-d10

Cat. No.: B12422469
M. Wt: 344.6 g/mol
InChI Key: OTMOUPHCTWPNSL-MWUKXHIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorpyrifos Oxon-d10 is a deuterium-labeled stable isotope of the potent acetylcholinesterase (AChE) inhibitor Chlorpyrifos Oxon, which is the bioactive metabolite of the organophosphate insecticide Chlorpyrifos . As a critical internal standard in analytical chemistry, this compound enables precise and accurate quantification of Chlorpyrifos Oxon and its metabolites in complex biological and environmental samples via gas chromatography or liquid chromatography-mass spectrometry (GC/MS or LC-MS/MS). This application is vital for toxicokinetic studies, human biomonitoring, and environmental fate analysis, allowing researchers to account for matrix effects and instrument variability . Beyond its analytical utility, this compound serves as a key tool in mechanistic neurotoxicology research. The unlabeled Chlorpyrifos Oxon inhibits AChE by phosphorylating the serine residue in its active site, leading to an accumulation of acetylcholine and disruption of normal nervous system function . Recent studies highlight that Chlorpyrifos Oxon also has AChE-independent targets. It binds directly to muscarinic acetylcholine receptors, specifically the m2 subtype, and can inhibit cAMP accumulation, suggesting a mechanism of neurotoxicity that operates even at sub-inhibitory levels of AChE . Furthermore, research indicates that it promotes the formation of high-molecular-weight protein aggregates by inducing isopeptide cross-links between glutamate and lysine residues in proteins like tubulin, which may contribute to long-term neurological dysfunction . This product is intended for research use only in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11Cl3NO4P B12422469 Chlorpyrifos Oxon-d10

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11Cl3NO4P

Molecular Weight

344.6 g/mol

IUPAC Name

bis(1,1,2,2,2-pentadeuterioethyl) (3,5,6-trichloro-2-pyridinyl) phosphate

InChI

InChI=1S/C9H11Cl3NO4P/c1-3-15-18(14,16-4-2)17-9-7(11)5-6(10)8(12)13-9/h5H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2

InChI Key

OTMOUPHCTWPNSL-MWUKXHIBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OP(=O)(OC1=NC(=C(C=C1Cl)Cl)Cl)OC([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCOP(=O)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

Synthesis and Characterization Methodologies for Chlorpyrifos Oxon D10

Chemical Synthesis Pathways for Deuterated Organophosphate Oxons

The synthesis of Chlorpyrifos (B1668852) Oxon-d10 is a multi-step process that involves the preparation of deuterated precursors followed by their condensation and subsequent chemical modification. The key is the strategic incorporation of deuterium (B1214612) atoms into the ethyl groups of the molecule.

Precursor Compounds and Reaction Conditions for Deuterium Incorporation

The synthesis of Chlorpyrifos Oxon-d10 necessitates the preparation of two key deuterated precursors: 3,5,6-trichloro-2-pyridinol (B117793) and diethyl-d10-phosphite.

Synthesis of 3,5,6-trichloro-2-pyridinol: This precursor provides the chlorinated pyridinyl moiety of the final molecule. Its synthesis typically starts from readily available chlorinated pyridine (B92270) derivatives.

Synthesis of Diethyl-d10-phosphite: This is the component where deuterium is incorporated. The synthesis starts with phosphorus trichloride (B1173362) and deuterated ethanol (B145695) (ethanol-d6). The reaction is generally carried out under anhydrous conditions to prevent the hydrolysis of phosphorus trichloride.

Reaction: PCl₃ + 3 C₂D₅OD → (C₂D₅O)₂P(O)D + 2 DCl + C₂D₅Cl

The resulting deuterated diethyl phosphite (B83602) is then reacted with 3,5,6-trichloro-2-pyridinol in the presence of a base and a coupling agent to form a deuterated intermediate.

Finally, the thionophosphoryl group (P=S) of the deuterated chlorpyrifos is oxidized to a phosphoryl group (P=O) to yield this compound. This oxidation can be achieved using various oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or other peroxy acids. This abiotic transformation can also be induced by active chlorine in aqueous solutions. nih.gov

Precursor Starting Materials Key Reaction Reaction Conditions
3,5,6-trichloro-2-pyridinolChlorinated pyridinesHydrolysis/SubstitutionBasic or acidic hydrolysis
Diethyl-d10-phosphitePhosphorus trichloride, Ethanol-d6 (B42895)EsterificationAnhydrous, controlled temperature

Strategies for Isotopic Enrichment and Purity Control

Achieving high isotopic enrichment and chemical purity is crucial for the function of this compound as an internal standard.

Isotopic Enrichment Strategies:

Use of Highly Enriched Precursors: The isotopic purity of the final product is directly dependent on the isotopic enrichment of the deuterated starting materials, primarily ethanol-d6. Using ethanol-d6 with an isotopic purity of >99% is essential.

Minimizing H-D Exchange: During the synthesis, reaction conditions are optimized to minimize any potential for H-D exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or other reagents. This often involves using deuterated solvents and reagents where possible.

Purity Control Strategies:

Chromatographic Purification: Following the synthesis, the crude product is purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to remove any unreacted starting materials, by-products, and other impurities.

Recrystallization: If the final product is a solid, recrystallization can be an effective method for purification.

Spectroscopic and Chromatographic Characterization Techniques for Deuterated Analogs

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity, isotopic enrichment, and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Abundance Verification

NMR spectroscopy is a powerful tool for verifying the successful incorporation of deuterium and its specific location within the molecule.

¹H NMR Spectroscopy: A comparison of the ¹H NMR spectrum of this compound with that of its non-deuterated analog is a primary method of confirmation. The signals corresponding to the ethyl protons should be absent or significantly diminished in the spectrum of the deuterated compound.

²H NMR Spectroscopy: ²H (Deuterium) NMR spectroscopy directly detects the deuterium nuclei. The spectrum of this compound would show signals corresponding to the deuterium atoms on the ethyl groups, providing definitive proof of deuteration. The chemical shifts in ²H NMR are analogous to those in ¹H NMR.

Technique Expected Observation for this compound
¹H NMRAbsence or significant reduction of signals for ethyl protons (typically in the 1.3-1.4 ppm and 4.2-4.3 ppm regions).
²H NMRPresence of signals corresponding to the deuterated ethyl groups.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Molecular Formula Confirmation

HRMS is essential for confirming the elemental composition and assessing the isotopic purity of this compound. nih.govrsc.org

Molecular Formula Confirmation: HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the synthesized molecule. The measured mass of the [M+H]⁺ ion of this compound would be approximately 10 mass units higher than that of the unlabeled Chlorpyrifos Oxon.

Isotopic Purity Assessment: By analyzing the isotopic distribution of the molecular ion peak, the isotopic purity can be determined. nih.gov The mass spectrum will show a cluster of peaks corresponding to molecules with varying numbers of deuterium atoms (isotopologues). The relative abundance of the peak corresponding to the fully deuterated species (d10) versus those with fewer deuterium atoms (d0 to d9) allows for the calculation of the isotopic enrichment. nih.govrsc.org

Parameter Description Expected Value for this compound
Exact Mass [M] C₉HD₁₀Cl₃NO₄P~343.99
Monoisotopic Mass [M+H]⁺ C₉H₂D₁₀Cl₃NO₄P~345.00
Isotopic Purity % of d10 isotopologue>98%

Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a standard method used to determine the chemical purity of the synthesized this compound.

Methodology: A solution of the synthesized compound is injected into an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV-Vis or mass spectrometer). The compound is separated from any non-deuterated or partially deuterated species, as well as other synthesis-related impurities.

Purity Determination: The purity is typically determined by measuring the area of the main peak corresponding to this compound as a percentage of the total area of all peaks in the chromatogram. A high purity, typically >98%, is required for its use as an internal standard.

Parameter Method Acceptance Criterion
Chemical PurityHPLC-UV/MS>98%
Retention TimeHPLCConsistent with the standard

Analytical Method Development and Validation Utilizing Chlorpyrifos Oxon D10

Role of Chlorpyrifos (B1668852) Oxon-d10 as an Internal Standard in Quantitative Analysis

Chlorpyrifos Oxon-d10 is instrumental in analytical chemistry, where it is used as an internal standard for the quantification of chlorpyrifos and its oxygen analog, chlorpyrifos-oxon, by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comnih.gov An internal standard is a known amount of a compound, chemically similar to the analyte, added to a sample at the beginning of the analytical process. It helps to correct for the loss of analyte during sample preparation and for variations in instrument response. nih.gov

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Environmental Research

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy measurements and is considered a primary method of measurement. envcrm.comrsc.org The fundamental principle of IDMS involves adding a known amount of an isotopically enriched standard (like this compound) to a sample containing the native analyte (chlorpyrifos oxon). researchgate.net This mixture is then homogenized to ensure equilibrium between the analyte and the standard.

Following sample preparation and analysis by mass spectrometry, the ratio of the natural isotope to the labeled isotope is measured. Since the amount of the added labeled standard is known, the concentration of the native analyte in the original sample can be calculated with high accuracy. researchgate.net This method is particularly powerful in environmental research because it effectively compensates for analyte loss at any stage of the sample preparation and analysis, a common issue with complex matrices like soil, water, and sediment. rsc.orgnih.gov

Advantages of Deuterated Internal Standards in Complex Matrix Analysis

The use of stable isotope-labeled internal standards, such as deuterated compounds, is highly recommended for quantitative analysis, especially in complex matrices. oup.comclearsynth.com These standards offer significant advantages over structural analogs or other types of internal standards.

Key Advantages:

Compensation for Matrix Effects : Complex samples from environmental or biological sources contain numerous co-extracted compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source. restek.comcerilliant.com This phenomenon, known as matrix effect, can cause signal suppression or enhancement, leading to inaccurate quantification. restek.comchromtech.com.au Because a deuterated standard like this compound is chemically and physically almost identical to the analyte, it experiences the same matrix effects. clearsynth.comresearchgate.net By measuring the ratio of the analyte to the internal standard, these effects are effectively canceled out, leading to more accurate and precise results. lcms.cztexilajournal.com

Correction for Sample Loss : During multi-step sample preparation procedures, including extraction, clean-up, and concentration, some of the analyte can be lost. nih.goventomologyjournals.com Since the deuterated internal standard behaves identically to the native analyte, it is lost in the same proportion. scispace.com Therefore, the ratio of the analyte to the standard remains constant, allowing for accurate quantification despite procedural losses.

Co-elution with Analyte : In chromatographic techniques like LC-MS/MS, the deuterated standard typically co-elutes with the unlabeled analyte. cerilliant.com This ensures that both compounds are subjected to the same conditions in the mass spectrometer's ion source at the same time, providing the most effective compensation for matrix effects and fluctuations in instrument performance. cerilliant.com

Sample Preparation Techniques for Environmental and Non-Human Biological Matrices

The analysis of chlorpyrifos and its oxon metabolite from diverse matrices requires meticulous sample preparation to isolate the analytes from interfering substances. The choice of technique depends on the nature of the sample matrix (e.g., water, soil, tissue) and the analytical method employed. tandfonline.com

Extraction Methodologies (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction, Soxhlet Extraction)

The initial step in sample preparation is the extraction of the target analytes from the sample matrix. This compound is added before this step to account for any losses.

Solid-Phase Extraction (SPE) : SPE is a widely used technique for water samples. The water sample is passed through a solid sorbent cartridge (e.g., C18), which retains the analytes of interest. nih.govnih.gov Interfering compounds are washed away, and the analytes are then eluted with a small volume of an organic solvent. nih.gov This technique is effective for both extraction and concentration.

Liquid-Liquid Extraction (LLE) : LLE is a classic method used for water and sometimes for processed solid samples. It involves partitioning the analytes between the aqueous sample and an immiscible organic solvent, such as hexane (B92381) or benzene. nih.govpradeepresearch.org The analytes move into the organic phase, which is then collected, concentrated, and analyzed.

Soxhlet Extraction : This is a rigorous extraction method typically used for solid matrices like soil, sediment, and tissues. nih.govnih.gov The sample is placed in a thimble, and a solvent is continuously cycled through it, ensuring exhaustive extraction of the analytes.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : The QuEChERS method has become popular for analyzing pesticide residues in a wide variety of samples, including soil and food commodities. mdpi.comresearchgate.net It involves an initial extraction with acetonitrile (B52724) followed by a salting-out step to partition the layers. mdpi.com

Table 1: Common Extraction Methodologies for Chlorpyrifos and its Metabolites
Extraction MethodTypical MatrixPrinciplePrimary AdvantageReference
Solid-Phase Extraction (SPE)Water, FishAnalyte partitions onto a solid sorbent from a liquid sample.Concentrates analyte and removes some interferences. nih.govnih.gov
Liquid-Liquid Extraction (LLE)WaterAnalyte partitions between two immiscible liquid phases.Simple and effective for aqueous samples. nih.gov
Soxhlet ExtractionSoil, Sludges, Dust, FishContinuous extraction of a solid sample with a refluxing solvent.Exhaustive extraction for solid matrices. nih.govnih.gov
QuEChERSSoil, Fruits, VegetablesAcetonitrile extraction followed by salting-out partitioning.Fast, high-throughput, and uses minimal solvent. mdpi.commdpi.com

Clean-up Strategies for Matrix Interference Reduction

Following extraction, the sample extract often contains co-extracted matrix components that can interfere with the analysis. restek.com A clean-up step is therefore necessary to remove these interferences.

Dispersive Solid-Phase Extraction (d-SPE) : This is the most common clean-up step in the QuEChERS methodology. The extract is mixed with a combination of sorbents in a centrifuge tube. nih.gov The sorbents are chosen to remove specific types of interferences. For example, Primary Secondary Amine (PSA) is used to remove organic acids and sugars, C18 removes fatty acids, and Graphitized Carbon Black (GCB) removes pigments like chlorophyll. researchgate.netnih.gov

Column Chromatography : Extracts can be cleaned by passing them through a column packed with a sorbent like Florisil or silica (B1680970) gel. nih.gov Different fractions can be collected to separate the analytes from interfering compounds.

Gel Permeation Chromatography (GPC) : GPC is particularly useful for cleaning up extracts from high-fat matrices, such as fish tissue. nih.gov It separates molecules based on their size, effectively removing large molecules like lipids while allowing the smaller pesticide molecules to pass through for collection. nih.gov

Table 2: Common Clean-up Sorbents and Their Targets
SorbentTarget InterferencesCommon ApplicationReference
Primary Secondary Amine (PSA)Organic acids, sugars, fatty acidsd-SPE (QuEChERS) nih.gov
C18 (Octadecylsilane)Non-polar interferences (e.g., lipids)d-SPE (QuEChERS) nih.gov
Graphitized Carbon Black (GCB)Pigments (e.g., chlorophyll), sterolsd-SPE for highly pigmented samples nih.gov
Z-Sep+Pigments, lipidsAlternative to GCB for chlorophyll-rich samples nih.gov
FlorisilPolar interferencesColumn Chromatography nih.gov

Derivatization Procedures (if applicable for specific analytical targets)

In the analysis of chlorpyrifos and its primary metabolites, derivatization is not typically required for Chlorpyrifos Oxon itself. Analytical techniques such as gas chromatography (GC) and liquid chromatography (LC) are capable of determining Chlorpyrifos Oxon directly. nih.gov However, other metabolites of the parent compound, such as 3,5,6-trichloro-2-pyridinol (B117793) (TCP), diethyl phosphate (B84403) (DEP), and diethylthiophosphate (B1229741) (DETP), often undergo derivatization to enhance their volatility and improve chromatographic performance for GC analysis. nih.govnih.gov For instance, TCP can be derivatized using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form its t-butyldimethylsilyl derivative prior to GC-MS analysis. nih.gov While this compound is not directly involved in these specific derivatization reactions, it is used as an internal standard in the broader analytical method that may quantify both the underivatized oxon and derivatized metabolites in separate or simultaneous runs. The use of a stable isotope-labeled internal standard like ¹³C₂,¹⁵N-Chlorpyrifos-oxon or, in relevant methods, Chlorpyrifos-d10 for the parent compound, is crucial for accurate quantification, especially when complex sample preparation is involved. nih.govnih.gov

Chromatographic Separation Techniques

The separation of Chlorpyrifos Oxon from matrix interferences and other analytes is a crucial step in its quantification. Both liquid and gas chromatography are widely employed, with the choice depending on the matrix, required sensitivity, and available instrumentation. This compound, as an internal standard, is co-eluting or closely eluting with the native analyte, which is essential for effective quantification.

Liquid Chromatography (LC) Method Development and Optimization (e.g., UPLC, HPLC)

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective technique for the analysis of Chlorpyrifos Oxon. nih.govwa.gov Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) methods are developed to achieve rapid and efficient separation.

Method development focuses on optimizing the mobile phase composition, gradient elution, and column chemistry to ensure good peak shape and resolution. A common approach involves reversed-phase chromatography using C18 columns. mdpi.com The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a formic acid additive to improve ionization) and an organic solvent like acetonitrile or methanol. wa.govmdpi.com Gradient elution, where the proportion of the organic solvent is increased over the course of the analytical run, is often used to effectively separate analytes with different polarities and to ensure that late-eluting compounds are cleared from the column. mdpi.com this compound is added to the sample extract prior to injection, and its chromatographic behavior is monitored alongside the target analyte. nih.govwa.gov

Gas Chromatography (GC) Method Development and Optimization

Gas chromatography is a robust and widely used technique for the analysis of volatile and semi-volatile organophosphate pesticides, including Chlorpyrifos Oxon. nih.govdergipark.org.tr The development of GC methods involves optimizing the injector temperature, oven temperature program, and carrier gas flow rate to achieve optimal separation.

Splitless injection is often used for trace-level analysis to ensure the maximum transfer of the analyte onto the column. mdpi.com The oven temperature program is carefully controlled, starting at a lower temperature and ramping up to a higher temperature to separate compounds based on their boiling points and interaction with the stationary phase. dergipark.org.trdergipark.org.tr For example, a program might start at 100°C, hold for a short period, and then ramp at 15°C/min to a final temperature of 250°C. dergipark.org.tr The use of Chlorpyrifos-d10 as an internal standard is well-established in GC-MS/MS methods for pesticide residue analysis. reddit.com

Selection of Columns, Mobile Phases, and Temperature Programs

The selection of appropriate chromatographic parameters is critical for the successful analysis of Chlorpyrifos Oxon using this compound as an internal standard.

Columns: For LC, reversed-phase columns, such as C18, are the most common choice due to their versatility in separating moderately polar compounds like Chlorpyrifos Oxon. For GC, low-polarity capillary columns, such as those with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5, DB-5), are frequently used for pesticide analysis. nih.gov

Mobile Phases (for LC): The choice of mobile phase affects retention time and ionization efficiency in LC-MS. A typical mobile phase combination is water and acetonitrile, often with an additive like formic acid (e.g., 0.1%) to promote the formation of protonated molecules [M+H]⁺ in positive electrospray ionization. wa.gov An isocratic mobile phase (e.g., 25% 0.1% formic acid in water, 75% 0.1% formic acid in acetonitrile) can be used for simpler separations. wa.gov

Temperature Programs (for GC): A well-designed temperature program in GC is essential for separating analytes from each other and from matrix components. The program must provide sufficient resolution without excessively long run times. A multi-step ramp program can be employed to optimize the separation of a wide range of pesticides. researchgate.net

The following table summarizes typical parameters for both LC and GC methods.

ParameterLiquid Chromatography (LC)Gas Chromatography (GC)
Column C18 Reversed-Phase5% Phenyl / 95% Dimethylpolysiloxane (e.g., HP-5ms)
Mobile Phase / Carrier Gas A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile wa.govHelium mdpi.com
Flow Rate 0.3 mL/min mdpi.com1.2 mL/min mdpi.com
Temperature Program Isothermal (e.g., 40 °C) mdpi.comInitial: 40-100°CRamp: 12-15°C/minFinal: 250-280°C dergipark.org.trdergipark.org.tr
Injection Volume 5 µL mdpi.com1-3 µL mdpi.comdergipark.org.tr

Mass Spectrometric Detection and Quantification

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is the preferred detection method for quantifying Chlorpyrifos Oxon due to its exceptional sensitivity and selectivity.

Tandem Mass Spectrometry (MS/MS) Approaches for Selectivity and Sensitivity (e.g., Multiple Reaction Monitoring - MRM)

Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides the high degree of selectivity and sensitivity required for trace-level quantification in complex matrices. nih.govwa.gov In an MRM experiment, a specific precursor ion (or parent ion) for the analyte of interest is selected in the first quadrupole (Q1). This precursor ion is then fragmented in the collision cell (Q2), and specific product ions (or daughter ions) are monitored by the third quadrupole (Q3). nih.gov

This process creates a highly specific mass transition (precursor ion → product ion). For reliable identification and quantification, at least two MRM transitions are typically monitored for each analyte—one for quantification (the most intense) and one for confirmation (qualifier). mdpi.com The ratio of the quantifier to qualifier ion must fall within a specified tolerance of that of a known standard for the result to be confirmed. nih.gov

This compound, as the internal standard, has its own unique MRM transitions. Because it is chemically identical to the native analyte but has a higher mass, it experiences similar ionization and fragmentation patterns. The instrument monitors the transitions for both the native analyte and the deuterated internal standard. The ratio of the native analyte's peak area to the internal standard's peak area is used to construct a calibration curve and quantify the amount of Chlorpyrifos Oxon in the sample, effectively correcting for any analytical variability. wa.gov

The table below details example MRM transitions for Chlorpyrifos Oxon and its related deuterated internal standards. Note that specific mass-to-charge ratios (m/z) and collision energies may vary slightly depending on the instrument and source conditions.

CompoundPrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Ionization Mode
Chlorpyrifos Oxon333.9277.9193.9ESI+
¹³C₂, ¹⁵N-Chlorpyrifos-oxon (IS)336.9280.9196.9ESI+
Chlorpyrifos349.9197.996.9ESI+
Chlorpyrifos-d10 (IS)359.9207.9100.0ESI+

Data compiled from representative analytical methods. Specific transitions should be optimized for the instrument in use. wa.gov

Ionization Techniques (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI)

The choice of ionization technique is critical for achieving optimal sensitivity and specificity in the analysis of Chlorpyrifos Oxon and its deuterated analog. The two most common atmospheric pressure ionization sources used in LC-MS/MS for pesticide analysis are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI) is a soft ionization technique that is highly effective for polar and moderately polar compounds like organophosphate pesticides and their metabolites. jfda-online.com In the context of Chlorpyrifos Oxon analysis, ESI is frequently operated in the positive ion mode (ESI+). wa.gov This technique generates protonated molecules, such as [M+H]+, which are then subjected to mass analysis. researchgate.net Studies comparing ionization sources have often found ESI to be more efficient for multi-residue analysis of pesticides in complex matrices like cabbage. nih.govresearchgate.net For instance, in one study, the limits of quantification (LOQ) for various pesticides were lower when using an ESI source compared to an APCI source, indicating better sensitivity. nih.govresearchgate.net

Atmospheric Pressure Chemical Ionization (APCI) serves as a complementary technique to ESI, generally more suitable for less polar and smaller molecules. jfda-online.com While APCI can also be used for organophosphorus compounds, it may result in more intense matrix effects compared to ESI. nih.govresearchgate.net The selection between ESI and APCI depends on the specific physicochemical properties of the analyte and the nature of the sample matrix. usgs.gov For Chlorpyrifos Oxon, ESI is the more commonly reported and often more sensitive technique. wa.govresearchgate.net

Ionization TechniqueCommon PolaritySuitability for Chlorpyrifos OxonKey Characteristics
Electrospray Ionization (ESI) Positive (ESI+)HighSoft ionization, ideal for polar to moderately polar compounds, generally provides higher sensitivity for this analyte class. jfda-online.comnih.govresearchgate.net
Atmospheric Pressure Chemical Ionization (APCI) PositiveModerateSuitable for less polar compounds, may exhibit more significant matrix effects for certain analyte/matrix combinations. jfda-online.comnih.govresearchgate.net

Data Acquisition Modes and Mass Transition Optimization

Modern quantitative analysis of Chlorpyrifos Oxon relies on tandem mass spectrometry (MS/MS), most commonly employing the Multiple Reaction Monitoring (MRM) data acquisition mode. wa.govmdpi.com MRM provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

The optimization of MRM parameters is a crucial step in method development. This process involves the direct infusion of a standard solution of the analyte (and its labeled internal standard) into the mass spectrometer to determine the most abundant and stable precursor ion and its corresponding product ions. mdpi.com

Precursor Ion Selection : For Chlorpyrifos Oxon and this compound, the precursor ion in positive ESI mode is the protonated molecule, [M+H]+.

Product Ion Selection : The precursor ion is then fragmented in the collision cell, and the resulting product ions are scanned. Typically, the most intense product ion is selected for quantification (quantifier), and a second, less intense ion is chosen for confirmation (qualifier). researchgate.net This enhances the reliability of identification.

Collision Energy (CE) Optimization : The voltage applied to the collision cell is optimized to maximize the signal of the chosen product ions.

The use of this compound as an internal standard requires its own optimized MRM transition, which will be shifted by 10 mass units (due to the ten deuterium (B1214612) atoms) from the native analyte. nih.gov

Table: Example MRM Transitions for Chlorpyrifos Oxon and its Labeled Standard Note: Specific m/z values can vary slightly based on instrumentation and adduct formation. The following are representative examples based on published data for closely related compounds.

CompoundPrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Collision Energy (eV)
Chlorpyrifos Oxon 335.9199.996.6Optimized values vary
This compound 345.9209.9106.6Optimized values vary

Method Validation Parameters for Research Applications

Method validation ensures that the analytical procedure is suitable for its intended purpose. The use of this compound as an internal standard is fundamental to meeting the stringent validation criteria for research applications.

Linearity and Calibration Curve Performance Using Isotope Dilution

Isotope dilution analysis, which employs a stable isotope-labeled internal standard like this compound, is the gold standard for quantification. This approach involves adding a known amount of the internal standard to every sample and calibrator. The analyte concentration is then determined by the ratio of the response of the native analyte to that of the internal standard. wa.gov This effectively corrects for any loss of analyte during sample processing and for variations in instrument response.

Linearity is assessed by constructing a calibration curve over a specified concentration range. The response ratio (analyte/internal standard) is plotted against the analyte concentration.

Calibration Range : The range is selected to encompass the expected concentrations in the samples. For pesticide residue analysis, ranges can span from low ng/mL levels up to several hundred ng/mL. embrapa.brnih.gov For example, calibration curves for Chlorpyrifos and its oxon have been shown to be linear over a range of 2.5–2500 ng/mL in solvent. nih.govsemanticscholar.org

Correlation Coefficient (R²) : A key performance metric is the coefficient of determination (R²), which should ideally be ≥0.99, indicating a strong linear relationship. researchgate.net

Residuals : The deviation of back-calculated concentrations from the true concentrations for each calibration point should be within an acceptable limit, often ±20%. researchgate.net

Table: Typical Calibration Curve Performance

ParameterTypical ValueDescription
Concentration Range 0.1 - 250 ng/mLVaries by application and sensitivity requirements. embrapa.br
Correlation Coefficient (R²) > 0.99Indicates excellent fit of the data to the linear regression model. researchgate.net
Back-calculated Accuracy Within ±20%Confirms the accuracy of the calibration model across the entire range. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination in Various Matrices

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from a blank, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. wiley.com These values are matrix-dependent and must be determined for each type of sample being analyzed. uliege.be

Determination is often performed by analyzing a series of spiked blank matrix samples at decreasing concentrations. The LOQ is typically established as the lowest concentration that meets predefined criteria for accuracy and precision. embrapa.br The use of this compound helps achieve lower detection limits by improving the signal-to-noise ratio and accounting for matrix interference.

Table: Examples of LOD and LOQ in Different Matrices

MatrixAnalyteLODLOQ
Biobeds Chlorpyrifos0.02 mg/kg (method)2 mg/kg (validated) embrapa.br
Blood (Human/Rat) Chlorpyrifos OxonNot specified1 ng/mL nih.govsemanticscholar.org
Cabbage Various Pesticides (ESI)Not specified0.50 - 1.0 µg/kg nih.gov
Air Sampling Media (XAD) Chlorpyrifos Oxon0.02 ng/sample0.08 ng/sample wa.gov

Accuracy and Precision Assessment (e.g., Recovery, Repeatability, Reproducibility)

Accuracy is a measure of the closeness of an experimental result to the true value. In pesticide analysis, it is typically evaluated through recovery studies. Blank matrix samples are spiked with known concentrations of the analyte (e.g., low, medium, and high levels) and analyzed. The percentage recovery is calculated by comparing the measured concentration to the spiked concentration. For many regulatory and research purposes, mean recoveries between 70% and 120% are considered acceptable. embrapa.br

Precision measures the degree of agreement among a series of individual measurements. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV).

Repeatability (intra-day precision) refers to the precision obtained under the same operating conditions over a short interval of time.

Reproducibility (inter-day precision) refers to the precision obtained under different conditions (e.g., different days, different analysts).

An RSD of ≤20% is a widely accepted performance criterion for precision in trace analysis. embrapa.br

The use of this compound significantly improves both accuracy and precision by correcting for variability in extraction efficiency and instrument response. wa.gov

Table: Example Accuracy and Precision Data for Chlorpyrifos in Biobeds embrapa.br

Spiked Concentration (mg/kg)Average Recovery (%)Precision (RSD %)
2 96 - 118< 20%
10 96 - 118< 20%
50 96 - 118< 20%

Evaluation and Mitigation of Matrix Effects

Matrix effects are a common challenge in LC-MS/MS analysis, caused by co-extracted compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte. nih.gov This can lead to inaccurate quantification.

The primary reason for using a stable isotope-labeled internal standard like this compound is to effectively mitigate matrix effects. Because the deuterated standard is chemically identical to the native analyte, it co-elutes chromatographically and experiences the same ionization suppression or enhancement. By using the response ratio for quantification, the effect is cancelled out. nih.gov

Matrix effects are quantitatively evaluated by comparing the response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a pure solvent standard at the same concentration. The matrix effect percentage (ME%) is calculated as:

ME (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100

ME = 0% : No matrix effect

ME < 0% : Ion suppression

ME > 0% : Ion enhancement

According to some guidelines, matrix effects are considered soft between ±20%, moderate between ±50%, and strong outside of ±50%. nih.gov Even with a robust internal standard, evaluating the matrix effect is crucial to understanding the method's performance. For example, in the analysis of chlorpyrifos in biobeds, the matrix effect was found to be less than ±20%, demonstrating that the extraction method was effective and that any remaining effect would be well-compensated by an internal standard. embrapa.br

Assessment of Analytical Stability and Storage Conditions

The reliability of analytical methods heavily depends on the stability of reference standards. For this compound, which serves as an internal standard, ensuring its integrity from storage to final analysis is critical for accurate quantification. While specific long-term stability studies on this compound are not extensively published, data from its non-deuterated analogue, Chlorpyrifos Oxon, and its deuterated parent compound, Chlorpyrifos-d10, provide essential insights into its stability profile. The chemical properties of isotopically labeled compounds are nearly identical to their non-labeled counterparts, allowing for the use of such data as a reliable proxy. szabo-scandic.com

Stability of the Solid Standard

As a solid, the deuterated parent compound, Chlorpyrifos-d10, has been shown to be highly stable when stored under appropriate conditions. Research indicates that when stored at -20°C, the solid material maintains its integrity for at least four years. caymanchem.com It is generally recommended to store organophosphate standards in a cool, dry environment, often in a refrigerator (2°C to 8°C) or freezer (below 0°C). nih.govalfa-chemistry.com

Stability in Solution

The stability of Chlorpyrifos Oxon in solution is significantly influenced by factors such as pH, temperature, and the presence of other chemicals.

Hydrolytic Stability:

The hydrolysis of Chlorpyrifos Oxon is highly pH-dependent. Studies on the non-deuterated form show that it is relatively stable in neutral or slightly alkaline aqueous solutions but degrades rapidly under more alkaline conditions. At a temperature of 23°C, the half-life of Chlorpyrifos Oxon varies significantly with pH. nih.govresearchgate.net For instance, the hydrolysis half-life is approximately 5 days at a neutral pH of 7. epa.gov In chlorinated tap water, the parent compound chlorpyrifos can convert to chlorpyrifos oxon within 24 hours, with the subsequent oxon having a half-life of about 10 days. oup.com

Table 1: Hydrolysis Half-life of Chlorpyrifos Oxon in Aqueous Solution at 23°C

pHHalf-life (t1/2)Reference
7.05 days epa.gov
8.020.9 days nih.govresearchgate.net
9.06.7 days nih.govresearchgate.net
11.813.9 minutes nih.gov

Long-Term Storage Stability of Solutions:

Long-term studies on prepared solutions are crucial for laboratories that store stock or working standards. A study conducted by the Washington State Department of Health evaluated the stability of Chlorpyrifos Oxon in samples over several months. The findings showed a gradual decrease in recovery over time, indicating degradation even under controlled conditions. wa.gov Organophosphorus pesticides are also known to be sensitive to light, making it a good practice to store solutions in amber vials and away from direct light to prevent photodegradation. restek.com

For routine analysis, it is often recommended that working standard mixtures be prepared fresh daily from stock solutions, as combining multiple compounds can sometimes accelerate degradation. nih.gov

Table 2: Long-Term Storage Stability of Chlorpyrifos Oxon Spiked Samples

Storage Duration (Days)Average Recovery (%)Standard Deviation (%)
0100.02.5
3375.77.4
6181.23.3
9179.85.0
11776.36.3
15174.13.9
18172.817.9
24263.325.8

Data adapted from a 2009 study by the Washington State Department of Health. wa.gov

Application of Chlorpyrifos Oxon D10 in Environmental Fate and Transport Studies

Monitoring Methodologies for Chlorpyrifos (B1668852) Oxon in Aquatic Systems

The accurate quantification of Chlorpyrifos Oxon in aquatic environments is essential for assessing ecological risk. The use of Chlorpyrifos Oxon-d10 as an internal standard is a cornerstone of the analytical methods employed for this purpose.

Monitoring for Chlorpyrifos Oxon in surface and groundwater involves sophisticated analytical techniques capable of detecting very low concentrations. epa.govdergipark.org.tr The process typically begins with the collection of water samples, to which this compound is immediately added as an internal standard.

Sample preparation is a crucial step, commonly involving solid-phase extraction (SPE) or liquid-liquid extraction to isolate and concentrate the analytes from the water matrix. ccme.ca These extraction methods can be prone to variability, but the presence of the isotopic standard allows for precise correction of any analyte loss.

The final analysis is predominantly carried out using chromatography coupled with mass spectrometry. mdpi.com High-performance liquid chromatography (HPLC) or gas chromatography (GC) separates the compounds, which are then detected and quantified by a mass spectrometer (MS), often a tandem mass spectrometer (MS/MS) for enhanced selectivity and sensitivity. mdpi.comnih.gov The ratio of the native Chlorpyrifos Oxon signal to the this compound signal allows for exact quantification. Studies have reported detection frequencies for Chlorpyrifos-oxon in surface water to be around 0.33% nationwide in the U.S., with limits of detection (LODs) ranging from 0.013 to 0.33 µg/L. epa.gov

Table 1: Analytical Methods for Chlorpyrifos Oxon in Water

Parameter Technique Description Role of this compound
Extraction Solid-Phase Extraction (SPE) Water is passed through a solid sorbent which retains the analyte. The analyte is then eluted with a small volume of solvent. ccme.ca Added before extraction to correct for incomplete recovery from the sorbent.
Analysis GC-MS/MS or LC-MS/MS Chromatographic separation followed by mass spectrometric detection for high selectivity and sensitivity. mdpi.comnih.gov Used for precise quantification by correcting for matrix effects and instrument variability.

| Quantification | Isotope Dilution | The concentration of the target analyte is determined by comparing its response factor to that of the known concentration of the labeled standard. | Serves as the stable isotopic internal standard for the calibration. |

Sediments can act as a sink for pesticides in aquatic systems. Analyzing sediment-bound Chlorpyrifos Oxon requires robust extraction and cleanup procedures. Methodologies developed by agencies like the U.S. Geological Survey (USGS) provide a framework for this analysis. usgs.govusgs.gov

The process starts with the extraction of the sediment sample, often using accelerated solvent extraction (ASE®) or Soxhlet extraction. ccme.causgs.gov this compound is added prior to this step. The resulting extract is complex and contains many interfering substances co-extracted from the sediment matrix. Therefore, a cleanup step is essential, which may involve techniques like gel-permeation chromatography (GPC) or passing the extract through solid-phase extraction (SPE) cartridges. usgs.govusgs.gov

Following cleanup, the extract is analyzed by gas chromatography/mass spectrometry (GC/MS). usgs.gov The use of this compound is critical to compensate for losses during the multi-step extraction and cleanup process and to mitigate matrix-induced signal suppression or enhancement during the GC/MS analysis, ensuring accurate quantification. usgs.gov

Analysis in Terrestrial Environments

This compound is integral to methods for tracking the compound in soils, dust, and within plant tissues, providing vital data for exposure and ecological impact assessments.

The analysis of Chlorpyrifos Oxon in soil and dust follows a similar workflow to sediment analysis. Samples are collected and spiked with this compound. Extraction is typically performed using a solvent mixture. e3s-conferences.org Analytical determination is then carried out using GC or HPLC, often with selective detectors like a Flame Photometric Detector (FPD) or mass spectrometry for definitive identification and quantification. nih.gove3s-conferences.org

The complexity of the soil matrix, with its varying organic matter and mineral content, can significantly affect extraction efficiency and instrumental analysis. The application of this compound as an internal standard is therefore indispensable for obtaining accurate and reproducible results by correcting for these matrix effects. e3s-conferences.org

Table 2: Methodologies for Chlorpyrifos Oxon in Terrestrial Samples

Matrix Extraction Method Analytical Technique Role of this compound
Soil Solvent Extraction Gas Chromatography (GC-FPD, GC-MS) e3s-conferences.org Internal standard for quantification, correcting for extraction efficiency and matrix interferences.
Dust Solvent Extraction Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Internal standard for precise quantification, accounting for sample loss and instrument response variation.

| Plants | QuEChERS, Solvent Extraction | LC-MS/MS, Mass Spectrometry Imaging x-mol.net | Essential for quantifying uptake and translocation by correcting for complex plant matrix effects. |

Understanding the extent to which plants absorb Chlorpyrifos Oxon from the soil or atmosphere is crucial for assessing risks to the food chain. Research in this area relies on precise analytical methods to quantify the compound within different plant tissues (roots, stems, leaves).

Methodologically, the plant material is homogenized and extracted to isolate the analyte. The complexity of the plant matrix makes accurate quantification challenging. Therefore, this compound is used as an internal standard, added during the extraction phase. Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and mass spectrometry imaging are employed to detect and quantify the translocated Chlorpyrifos Oxon. x-mol.net The use of the isotopic standard is fundamental to achieving the quantitative accuracy required for these studies.

Atmospheric Deposition and Air Monitoring Research

Chlorpyrifos Oxon can be present in the atmosphere as a result of the oxidation of its parent compound, chlorpyrifos. nih.gov Monitoring its concentration in the air and its deposition is important for understanding transport pathways and inhalation exposure risks.

Air monitoring methodologies typically involve drawing a known volume of air through a sorbent tube containing a material like polyurethane foam (PUF) or XAD resin, which traps the airborne pesticides. nih.govsemanticscholar.org For analysis, the sorbent is extracted with a solvent. In these studies, this compound is either spiked onto the sorbent before sampling or added to the sample prior to extraction. wa.gov

The analysis of the extracts is performed using highly sensitive instrumental methods such as LC-MS-MS. wa.gov This technique is preferred for its ability to detect the low concentrations typically found in air samples. The use of this compound as an internal standard is standard practice, ensuring that the calculated atmospheric concentrations are accurate and corrected for any variability in trapping efficiency, extraction recovery, and instrumental analysis. wa.gov In one study, Chlorpyrifos Oxon was detected in 83% of air samples collected in an agricultural community. semanticscholar.org

Active and Passive Air Sampling Techniques (e.g., XAD tubes, PUF)

The study of airborne pesticides and their metabolites relies on effective air sampling techniques. Both active and passive methods are employed to capture compounds like Chlorpyrifos Oxon from the atmosphere for subsequent analysis, where this compound is used for precise quantification.

Active sampling involves drawing a known volume of air through a sorbent material using a pump. mdpi.com Passive sampling, conversely, relies on the natural diffusion of airborne chemicals onto a collecting medium. mdpi.com Two common sorbent materials used are XAD-2 resin, often packed in OSHA Versatile Sampling (OVS) tubes, and polyurethane foam (PUF) plugs. nih.govcdc.gov

Research comparing these methods has highlighted significant challenges. Studies have shown that OVS tubes containing XAD-2 resin can artificially convert the parent compound, Chlorpyrifos, into Chlorpyrifos Oxon during the active sampling process. nih.govresearchgate.net This artifact formation can lead to an overestimation of atmospheric Chlorpyrifos Oxon concentrations. One laboratory study found that XAD-2 tubes converted up to 32% of spiked Chlorpyrifos to its oxon analog, whereas PUF tubes showed minimal to no conversion (≤ 0.1%). nih.gov

In contrast, polyurethane foam (PUF) has been identified as a more reliable sampling medium that minimizes this artificial transformation. nih.govresearchgate.net Consequently, PUF is often preferred for both active and passive air sampling to ensure more accurate measurements of ambient Chlorpyrifos Oxon levels. cdc.govnih.gov Passive air samplers using PUF disks (PUF-PAS) have proven to be a practical alternative to active methods, providing cumulative exposure estimates with little artificial transformation of the parent pesticide. cdc.govnih.gov

Comparison of Sampling Media for Chlorpyrifos (CPF) to Chlorpyrifos-Oxon (CPF-O) Artifact Formation
Sampling MediumSpike Level (ng)Artifact CPF-O Formation (%)Source
OVS/XAD-2 TubesLow Spike Mass32% nih.gov
OVS/XAD-2 TubesHigh Spike Mass10-15% nih.gov
PUF Tubes≥ 2000 ng≤ 0.1% nih.govresearchgate.net

Particulate Matter and Vapor Phase Analysis

Chlorpyrifos Oxon, like its parent compound, is a semi-volatile organic compound (SVOC) that exists in the atmosphere in both the vapor phase and adsorbed to particulate matter. nih.govepa.gov Understanding this phase distribution is crucial for modeling its atmospheric transport and potential for long-range travel. nih.gov

Specialized sampling devices are used to separate and collect the two phases. A semivolatile aerosol dichotomous sampler (SADS), for instance, can be used to collect vapor and particle phases separately onto sorbent tubes for analysis. nih.govcdc.gov Studies in greenhouse environments after Chlorpyrifos application found that the particle fraction of the total airborne concentration was significant, ranging from 60.0% shortly after application to 13.8% after the 24-hour re-entry interval had passed, indicating a shift towards the vapor phase over time. nih.govcdc.gov

Photo-oxidation studies in atmospheric simulation chambers have confirmed that the degradation of Chlorpyrifos and Chlorpyrifos-Oxon can lead to the formation of secondary organic aerosol (SOA), which is a component of particulate matter. epa.gov The aerosol mass yield in these experiments ranged from 6-59%, demonstrating that atmospheric reactions contribute to the particulate-phase concentration of these compounds. epa.gov

Photodegradation and Hydrolysis Research

The persistence of Chlorpyrifos Oxon in the environment is largely determined by its susceptibility to degradation through processes like photodegradation (breakdown by light) and hydrolysis (breakdown by water). This compound is used in these studies to accurately quantify the remaining parent compound and its degradation products over time.

Quantification of Degradation Products and Rate Constants

Laboratory studies have been conducted to determine the kinetics of Chlorpyrifos Oxon degradation. The primary degradation product of both Chlorpyrifos and Chlorpyrifos Oxon through these pathways is 3,5,6-trichloro-2-pyridinol (B117793) (TCP). nih.govnih.gov

The rate of degradation is often expressed in terms of a rate constant or a half-life (t½), which is the time required for half of the initial concentration to degrade. The hydrolysis of Chlorpyrifos Oxon is pH-dependent, with degradation being more rapid under alkaline conditions. nih.gov For example, the half-life at 23°C was found to be 20.9 days at pH 8.0 but decreased to 6.7 days at pH 9.0. nih.gov

Atmospheric degradation is primarily driven by reactions with hydroxyl (OH) radicals. researchgate.net Studies in photoreactors have determined the rate constants for these gas-phase reactions, leading to estimated atmospheric lifetimes of approximately 11 hours for Chlorpyrifos Oxon. researchgate.net

Degradation Kinetics of Chlorpyrifos Oxon
Degradation ProcessConditionsRate Constant (k)Half-life (t½)Source
Hydrolysis23°C, pH 8.0-20.9 days nih.gov
Hydrolysis23°C, pH 9.0-6.7 days nih.gov
Gas-Phase OH Radical Reaction303 ± 5 K(1.7 ± 0.9) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹~11 hours researchgate.net
Photocatalytic Oxidation (TiO₂)UV, in solution-Hundreds of hours nih.gov

Isotopic Tracing of Environmental Transformation Pathways

Isotopically labeled compounds are fundamental tools for elucidating environmental transformation pathways. While large-scale environmental tracing with deuterated compounds is uncommon, this compound plays a crucial laboratory role. It acts as an ideal internal standard in experiments designed to track the formation and subsequent degradation of Chlorpyrifos Oxon. semanticscholar.org

By adding a known amount of this compound to an environmental sample (e.g., water or a soil extract), scientists can accurately measure the concentration of the unlabeled Chlorpyrifos Oxon formed from its parent pesticide. semanticscholar.org This technique, known as isotope dilution mass spectrometry, compensates for any loss of the analyte during sample preparation and analysis, which is critical for building accurate kinetic models of environmental processes.

Furthermore, the broader field of Compound-Specific Isotope Analysis (CSIA) analyzes the natural abundance of stable isotopes (like ¹³C and ¹⁵N) in contaminant molecules to trace their sources and degradation pathways in the environment. nih.govsemanticscholar.org While distinct from the use of deuterated standards, CSIA relies on the same principles of mass spectrometry to differentiate isotopes and provides a powerful method for forensic environmental investigations of pesticide contamination. nih.gov

Application of Chlorpyrifos Oxon D10 in Biochemical and Mechanistic Research

Enzymatic Biotransformation Pathway Elucidation in Model Organisms (Non-Human In Vitro and Ex Vivo Models)

Understanding how organisms metabolize Chlorpyrifos (B1668852) Oxon is crucial for assessing its biological activity and detoxification pathways. In vitro and ex vivo models using components like liver microsomes provide a controlled environment to study these enzymatic processes nih.gov.

In these studies, non-labeled Chlorpyrifos Oxon is introduced as the substrate to be metabolized by enzymes present in preparations such as human hepatocytes or liver S9 fractions researchgate.net. The primary metabolic routes for Chlorpyrifos Oxon include dearylation (hydrolysis) to form 3,5,6-trichloro-2-pyridinol (B117793) (TCP) and dealkylation researchgate.net. To accurately measure the rate of disappearance of the parent compound and the appearance of its metabolites over time, Chlorpyrifos Oxon-d10 is added to the samples at the beginning of the analytical process. Its distinct mass allows the mass spectrometer to differentiate it from the non-labeled compound, providing a stable reference point for quantification nih.gov.

While isotopes like ¹⁴C are often used to trace the metabolic fate of a molecule, stable isotopes like deuterium (B1214612) in an internal standard play a different but complementary role mdpi.com. In studies analyzing the biotransformation of Chlorpyrifos Oxon, analytical methods such as LC-MS/MS are employed to identify and quantify the resulting metabolites researchgate.net. The use of stable isotope-labeled internal standards, including deuterated analogues, is critical for achieving accurate measurements nih.govresearchgate.net. For example, when studying the hydrolysis of Chlorpyrifos Oxon to TCP in blood, researchers have used stable isotope analogues of both the oxon and TCP to compensate for analytical artifacts, such as the degradation of the oxon during sample processing, ensuring that the final metabolite concentrations are reported accurately nih.gov.

Table 1: Major Biotransformation Pathways of Chlorpyrifos Oxon

Pathway Key Enzyme Family Primary Metabolite
Dearylation (Hydrolysis) Esterases (e.g., A-esterases) 3,5,6-trichloro-2-pyridinol (TCP)
Dealkylation Cytochrome P450 (CYP) Dealkylated CPO

This table summarizes the primary metabolic pathways for Chlorpyrifos Oxon as studied in in vitro systems. The precise quantification of these metabolites is significantly enhanced by the use of deuterated internal standards like this compound.

Cholinesterase Inhibition Kinetics Studies (Biochemical Focus)

The primary mechanism of toxicity for Chlorpyrifos Oxon is the inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE) nih.govresearchgate.net. Detailed kinetic studies are essential to characterize the potency and dynamics of this inhibition.

Standard in vitro methods for measuring cholinesterase activity, such as the Ellman method, are often spectrophotometric mdpi.com. However, to fully characterize the kinetics of an inhibitor like Chlorpyrifos Oxon, it is crucial to know its exact concentration in the assay over time. This is where analytical techniques requiring deuterated standards become vital. This compound can be used as an internal standard in LC-MS methods to verify the precise concentration of the inhibitor solution and to measure its stability or degradation within the assay medium, ensuring that the observed inhibition is correlated with an accurate concentration.

Kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the bimolecular inhibitory rate constant (Ki) are used to quantify the potency of an inhibitor. Accurate determination of these values is fundamentally dependent on the precise knowledge of the inhibitor's concentration. Studies have determined IC50 values for Chlorpyrifos Oxon against AChE from various rat tissues, with values for isolated brain AChE being approximately 3 nM nih.gov. Other research has focused on determining the Ki, with values for rat brain AChE reported as 0.206 nM⁻¹h⁻¹ at higher concentrations and significantly higher at lower, environmentally relevant concentrations cdc.gov. The use of this compound as an internal standard in confirmatory analytical measurements underpins the reliability of these reported kinetic constants.

Table 2: Selected Kinetic Parameters for Chlorpyrifos Oxon Inhibition of Cholinesterases

Enzyme Source Parameter Value Reference
Rat Brain AChE (isolated) IC50 ~3 nM nih.gov
Rat Brain AChE (homogenate) IC50 10 nM nih.gov
Rat Salivary BuChE Ki ~9 nM⁻¹h⁻¹ nih.gov

This table presents experimentally determined kinetic parameters for Chlorpyrifos Oxon. The accuracy of these values relies on precise concentration measurements, a task facilitated by deuterated internal standards.

Molecular Interaction and Receptor Binding Studies (Molecular-Level Focus)

Beyond its primary action on acetylcholinesterase, Chlorpyrifos Oxon has been shown to interact with other molecular targets, which may contribute to its broader biological effects nih.govnih.gov. These interactions include binding to receptors and inducing protein modifications.

Research indicates that Chlorpyrifos Oxon can directly bind to muscarinic receptors, specifically the m2 subtype in the rat striatum, with an IC50 value of 22.1 nM nih.gov. This interaction is independent of AChE inhibition and may alter cellular signaling by inhibiting adenylate cyclase nih.govnih.gov. Furthermore, studies have demonstrated that Chlorpyrifos Oxon can induce the formation of isopeptide bonds in proteins like butyrylcholinesterase, leading to protein aggregation mdpi.com. In these molecular-level investigations, quantifying the amount of Chlorpyrifos Oxon that is bound versus free is critical. Mass spectrometry, with this compound as an internal standard, provides the necessary precision to measure the concentration of the compound in these complex biological matrices, thereby enabling a detailed characterization of its binding affinities and interaction dynamics. Computational docking studies have also suggested that Chlorpyrifos Oxon can interact with the human progesterone (B1679170) receptor, indicating its potential as an endocrine disruptor nih.gov.

Table 3: Investigated Molecular Targets of Chlorpyrifos Oxon

Molecular Target Type of Interaction Investigated Effect
Acetylcholinesterase (AChE) Covalent Inhibition Inhibition of neurotransmitter hydrolysis
Butyrylcholinesterase (BuChE) Covalent Inhibition / Protein Cross-linking Enzyme inhibition and protein aggregation
Muscarinic Receptors (m2 subtype) Direct Binding Inhibition of adenylate cyclase, altered signal transduction

This table outlines key molecular targets of Chlorpyrifos Oxon that have been identified in biochemical research. Quantitative analysis using deuterated standards is crucial for characterizing these interactions.

Ligand Binding Assay Methodologies with Deuterated Analogs

Deuterated analogs like this compound are instrumental in ligand binding assays, primarily facilitating accurate quantification through mass spectrometry-based methods. While direct binding assays with the deuterated compound are not the common focus, its use as an internal standard is a widespread and crucial technique.

One of the key applications is in enzyme-based assays designed to quantify chlorpyrifos oxon in biological matrices such as human plasma. In such methodologies, chlorpyrifos oxon is titrated with a purified enzyme, like equine butyrylcholinesterase, due to its rapid and covalent binding. nih.gov The use of a deuterated internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample preparation and instrument response in the analytical finish, which is often performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

The analytical process typically involves the simultaneous extraction of chlorpyrifos and its metabolites, including chlorpyrifos oxon, from the biological sample. semanticscholar.org Following extraction, the sample is analyzed by negative-ion chemical ionization gas chromatography-mass spectrometry (NCI-GC-MS), where the deuterated standard provides a precise reference for the quantification of the native analyte. semanticscholar.org

Table 1: Methodologies for the Determination of Chlorpyrifos and its Metabolites

Method Analyte(s) Instrumentation Key Feature
Enzyme-based assayChlorpyrifos OxonSpectrophotometer / Mass SpectrometerTitration with purified butyrylcholinesterase
Gas Chromatography-Mass SpectrometryChlorpyrifos, Chlorpyrifos Oxon, TCPNCI-GC-MSSimultaneous extraction and analysis
Liquid Chromatography-Tandem Mass SpectrometryChlorpyrifos and its metabolitesLC-MS/MSHigh sensitivity and specificity

Investigating Interactions with Non-Cholinesterase Targets (e.g., Tubulin)

While the primary mechanism of chlorpyrifos oxon toxicity is the inhibition of acetylcholinesterase (AChE), research has explored its interactions with other, non-cholinesterase targets, which may contribute to its neurotoxic effects. nih.gov One such target that has garnered attention is tubulin, a key protein involved in microtubule formation and neuronal structure.

Studies have demonstrated that chlorpyrifos oxon can inhibit the polymerization of tubulin. nih.gov This effect on microtubule synthesis and function is considered a novel mode of organophosphate-induced neurotoxicity. nih.gov Research using in vitro organotypic slice cultures of rat hippocampus has shown that exposure to chlorpyrifos oxon leads to deficits in microtubule-associated protein-2 (MAP-2) immunoreactivity, indicating disruption of the microtubular system. nih.gov

Furthermore, tubulin polymerization assays have revealed that chlorpyrifos oxon can markedly inhibit the polymerization of both purified tubulin and MAP-rich tubulin, with a more pronounced effect on the latter. nih.gov This suggests that the compound can directly interfere with the assembly of microtubules, which is critical for maintaining neuronal structure and function, including axonal transport.

It has also been observed that chlorpyrifos oxon can induce the aggregation of proteins, including tubulin, through the formation of isopeptide bonds. mdpi.com This action represents a distinct mechanism from its well-known cholinesterase inhibition and could play a role in the neurodegenerative processes associated with organophosphate exposure. nih.gov

In these mechanistic studies, while the direct experiments are conducted with the non-deuterated chlorpyrifos oxon, the use of this compound would be crucial for any accompanying toxicokinetic or analytical chemistry components of the research, ensuring accurate measurement of the compound's concentration in the experimental systems.

Table 2: Investigated Non-Cholinesterase Targets of Chlorpyrifos Oxon

Target Observed Effect Experimental System
TubulinInhibition of polymerizationPurified tubulin, MAP-rich tubulin
Microtubule-associated protein-2 (MAP-2)Deficits in immunoreactivityRat hippocampal slice cultures
Butyrylcholinesterase (as a model for protein aggregation)Induction of isopeptide bond formation and aggregationPurified human butyrylcholinesterase

Advanced Computational and Modeling Approaches Involving Chlorpyrifos Oxon D10

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a protein at the atomic level. These methods are instrumental in understanding the mechanisms of toxicity of compounds like chlorpyrifos (B1668852) oxon.

Modeling of Enzyme-Substrate/Inhibitor Complexes

Computational studies have been employed to model the interaction of chlorpyrifos and its metabolites with various proteins, providing insights into their biological effects. For instance, molecular docking has been used to investigate the binding of chlorpyrifos and chlorpyrifos oxon to the human progesterone (B1679170) receptor, suggesting a potential for endocrine disruption. nih.gov Such studies reveal that these compounds can occupy the same binding sites as endogenous hormones, potentially interfering with normal physiological processes. nih.gov

Molecular dynamics simulations further enhance these investigations by providing a dynamic view of the ligand-protein complex over time. These simulations have been used to study the binding of chlorpyrifos and its derivatives to human serum albumin, a key transport protein in the blood. nih.gov By analyzing the stability of the docked complexes, researchers can gain a deeper understanding of the binding affinity and the specific interactions that govern the transport and bioavailability of these compounds in the body. nih.gov

While these computational studies are performed on the non-deuterated forms of the compounds, the validation of any accompanying in vitro or in vivo experiments would rely on accurate quantification of the parent compound and its metabolites. This is where Chlorpyrifos Oxon-d10 becomes indispensable as an internal standard in analytical methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Conformational Analysis of Deuterated Compounds

The conformational analysis of a molecule involves the study of the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. For most applications, the conformational properties of a deuterated compound like this compound are considered to be virtually identical to its non-deuterated counterpart. The substitution of hydrogen with deuterium (B1214612) results in a negligible change in molecular geometry and electronic structure.

Consequently, specific computational studies on the conformational analysis of this compound are not prevalent in the scientific literature. The primary purpose of deuteration in this context is to provide a mass shift for analytical detection, without significantly altering the chemical and physical behavior of the molecule in biological or environmental systems. Therefore, the conformational analyses performed for chlorpyrifos oxon are considered representative for its deuterated analogue.

Environmental Fate and Transport Modeling

Understanding the environmental fate and transport of pesticides is crucial for assessing their ecological impact. Predictive models play a significant role in estimating the distribution and persistence of these compounds in various environmental compartments.

Development of Predictive Models for Environmental Distribution

Simple mass balance models have been developed to quantify the likely concentrations of chlorpyrifos and its oxon metabolite in different environmental media, including air, water, and soil. nih.gov These models take into account various physical and chemical properties of the compounds, such as their partitioning and reactivity, to predict their movement and degradation in the environment. nih.gov Such models can estimate the characteristic travel distance of these compounds in the atmosphere, providing insights into their potential for long-range transport. nih.gov

These predictive models are essential for risk assessment, particularly in remote regions that may be affected by the atmospheric transport of these pesticides. nih.gov The accuracy of these models is highly dependent on the quality of the input parameters, including data on the degradation rates and partitioning coefficients of the compounds.

Integration of Analytical Data for Model Validation

The validation of environmental fate and transport models is a critical step to ensure their accuracy and reliability. This process involves comparing the model predictions with real-world monitoring data. The precise and accurate measurement of chlorpyrifos and chlorpyrifos oxon in environmental samples is paramount for this validation process.

This is the primary role of this compound in environmental modeling. As a stable isotope-labeled internal standard, it is used in analytical methods to accurately quantify the concentrations of chlorpyrifos oxon in various environmental matrices such as air, water, soil, and biota. nih.gov By providing a reliable method for quantification, this compound enables researchers to generate the high-quality analytical data necessary to calibrate and validate the predictive models for environmental distribution. The consistency between the estimated concentrations from the models and the measured concentrations validates the understanding of the fate and transport processes incorporated into the simulation. nih.gov

Below is an interactive data table summarizing the key applications of this compound in advanced computational and modeling approaches.

Modeling Approach Specific Application Role of this compound Key Research Findings from Modeling (Non-deuterated compound)
Molecular Docking Modeling of enzyme-inhibitor complexesIndirect: Used as an internal standard for in vitro/in vivo validation of model predictions.Chlorpyrifos and its oxon can bind to the human progesterone receptor, indicating potential endocrine disruption. nih.gov
Molecular Dynamics Simulations Conformational analysis and binding stability of ligand-protein complexesIndirect: Used for accurate quantification in experiments that complement simulation studies.Provides insights into the stability and interaction patterns of chlorpyrifos derivatives with proteins like human serum albumin. nih.gov
Environmental Fate and Transport Modeling Development of predictive models for environmental distributionDirect: Essential for generating accurate analytical data from environmental samples for model validation.Mass balance models can predict the long-range atmospheric transport of chlorpyrifos and its oxon. nih.gov

Future Research Directions and Emerging Methodologies

Development of Novel Automated Sample Preparation and Analytical Platforms

The sample preparation stage is often the most time-consuming and labor-intensive part of pesticide residue analysis, creating a bottleneck for high-throughput laboratories. researchgate.net Future developments are centered on fully automated platforms that integrate extraction, cleanup, and concentration steps. Systems like the FREESTYLE XANA robotic system can automate Solid Phase Extraction (SPE) and nitrogen-supported evaporation for water samples, significantly increasing sample throughput with minimal personnel resources. lcms.cz For solid matrices, novel laboratory mills and pulverizers can automate extraction procedures, reducing the number of cleanup steps from as many as 20 to a more manageable number, thereby accelerating the entire analytical workflow. researchgate.net

The reliability of these automated systems depends on consistent performance, which is verified using internal standards. Chlorpyrifos (B1668852) Oxon-d10 would be added at the very beginning of the automated process. By tracking the recovery of the deuterated standard, analysts can ensure the efficiency and reproducibility of the automated sample preparation for each sample. This quality control step is vital for validating the performance of new, high-throughput platforms and ensuring the accuracy of the final analytical results for chlorpyrifos oxon.

Advancements in Micro- and Nano-Scale Detection Technologies

Emerging micro- and nano-scale technologies are paving the way for rapid, portable, and low-cost pesticide detection systems. nih.gov These nanosensors leverage the unique physicochemical properties of nanomaterials such as gold nanoparticles (AuNPs), silver nanoparticles (AgNPs), and carbon nanotubes (CNTs). nih.govmdpi.com Biosensors, a prominent type of nanosensor, use biorecognition elements like enzymes or antibodies combined with transducers to generate a detectable signal (e.g., electrochemical, fluorescent, or colorimetric) in the presence of a target analyte. nih.gov For instance, photoelectrochemical sensors have been developed for organophosphate detection with readouts available via a smartphone, demonstrating their potential for in-field applications. mdpi.com

While these technologies are often designed for screening purposes, their development and validation phases require rigorous comparison against established laboratory methods like LC-MS/MS. In these validation studies, Chlorpyrifos Oxon-d10 would be used as an internal standard within the conventional LC-MS/MS method to generate the accurate data needed to assess the performance (e.g., sensitivity, selectivity, and accuracy) of the new nano-scale device.

Nanosensor ComponentExamplesFunction
Nanomaterials Gold Nanoparticles (AuNPs), Carbon Nanotubes (CNTs) nih.govEnhance signal, increase surface area, improve conductivity nih.gov
Biorecognition Elements Enzymes (e.g., Butyrylcholinesterase), Antibodies, Aptamers mdpi.comProvide specificity by binding to the target pesticide
Transduction Methods Electrochemical, Fluorescent, Colorimetric nih.govConvert the binding event into a measurable signal

Interdisciplinary Research on Environmental Metabolite Tracing and Biogeochemical Cycling

Understanding the environmental fate of pesticides like chlorpyrifos is crucial for assessing ecological risk. Chlorpyrifos degrades in the environment to form metabolites, including the more toxic chlorpyrifos-oxon. nih.govresearchgate.net Interdisciplinary research combining analytical chemistry, environmental science, and toxicology is essential to trace the transformation and movement of these compounds through air, water, soil, and biota. nih.gov Such studies often involve monitoring low concentrations of the parent compound and its metabolites over time and in various environmental compartments. nih.gov

In these complex environmental tracing studies, stable isotope-labeled internal standards are fundamental to achieving accurate quantification. This compound is used to precisely measure the concentration of chlorpyrifos-oxon formed in environmental samples. By enabling reliable measurement, it helps scientists build accurate models of the pesticide's degradation pathways, persistence, and potential for exposure, thereby informing risk assessments and regulatory decisions. The failure to accurately measure oxygen analogs like chlorpyrifos-oxon can lead to an underestimation of total organophosphate pesticide exposure and risk. nih.gov

Standardization of Deuterated Internal Standard Synthesis and Availability

The accuracy of quantitative analysis using mass spectrometry is highly dependent on the availability and purity of appropriate internal standards. lcms.cz For many pesticide metabolites, including organophosphate oxons, there has been a lack of commercially available stable isotope-labeled standards. nih.gov This scarcity can hinder research and routine monitoring by forcing laboratories to undertake costly and time-consuming custom synthesis or use less ideal internal standards (e.g., a labeled version of the parent compound or a different but structurally similar molecule), which can compromise analytical accuracy. nih.govlcms.cz

Future efforts must focus on the standardization of synthesis protocols for deuterated standards to ensure high isotopic and chemical purity. Increased commercial availability of compounds like this compound is recommended to support researchers and regulatory laboratories. nih.gov Having a reliable supply of well-characterized deuterated internal standards is a critical infrastructural need for the analytical community to ensure data quality and comparability across different studies and laboratories involved in food safety and environmental monitoring.

Q & A

Q. What computational tools can enhance mechanistic understanding of this compound’s effects?

  • Methodological Answer : Use tools like DataLab for time-series analysis of bioaccumulation (e.g., logabu visualization). For molecular dynamics, simulate CPF-oxon interactions with AChE using AutoDock Vina. Validate predictions with in vitro enzyme inhibition assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.